molecular formula C12H19NO3S B2847347 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide CAS No. 1152861-15-8

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide

Cat. No.: B2847347
CAS No.: 1152861-15-8
M. Wt: 257.35
InChI Key: FLDRSFXJVHQSCM-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide typically involves the sulfonation of a benzene derivative followed by the introduction of the propoxy and isopropyl groups. One common method involves the reaction of 4-propoxybenzenesulfonyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acids or sulfone derivatives.

    Reduction: Amines or other reduced forms of the sulfonamide group.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways or cellular processes, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-Propoxybenzenesulfonamide: Lacks the isopropyl group, making it less hydrophobic and potentially altering its biological activity.

    3-Isopropylbenzenesulfonamide: Lacks the propoxy group, which may affect its solubility and reactivity.

Uniqueness

3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide is unique due to the presence of both the propoxy and isopropyl groups, which can influence its chemical properties, such as solubility, reactivity, and biological activity. These structural features may enhance its potential as a versatile compound in various applications.

Properties

IUPAC Name

3-propan-2-yl-4-propoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-4-7-16-12-6-5-10(17(13,14)15)8-11(12)9(2)3/h5-6,8-9H,4,7H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLDRSFXJVHQSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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